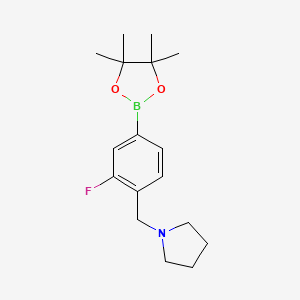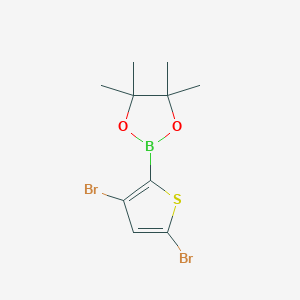
(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester is a chemical compound with the molecular formula C10H15BBr2O3S and a molecular weight of 385.9083 . This compound is a boronic ester derivative of thiophene, a sulfur-containing heterocycle. Boronic esters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions .
作用机制
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron group from the boronic ester, which is a key step in many organic reactions . The protodeboronation of boronic esters is catalyzed and proceeds via a radical approach .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters can influence their pharmacokinetics . The kinetics is dependent on the substituents in the aromatic ring and the pH, which strongly influences the rate of the reaction .
Result of Action
The protodeboronation of boronic esters, including (3,5-Dibromothiophen-2-yl)boronic acid pinacol ester, allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH . For instance, the compound is typically stored at temperatures between 2-8°C . Additionally, the rate of the hydrolysis reaction, which is a key step in the compound’s mode of action, is considerably accelerated at physiological pH .
准备方法
The synthesis of (3,5-Dibromothiophen-2-yl)boronic acid pinacol ester typically involves the reaction of 3,5-dibromothiophene with a boronic acid derivative in the presence of a base and a palladium catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or a transition metal catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DMF. Major products formed from these reactions include biaryl compounds, boronic acids, and boranes .
科学研究应用
(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester has a wide range of scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Biological Research: The compound is used in the development of boron-containing drugs and drug delivery systems.
相似化合物的比较
(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a thiophene ring.
4-Bromophenylboronic Acid Pinacol Ester: Contains a bromophenyl group and is used in similar cross-coupling reactions.
2-Thienylboronic Acid Pinacol Ester: Contains a thiophene ring but with different substitution patterns, leading to different reactivity and applications.
The uniqueness of this compound lies in its dibromo-substituted thiophene ring, which provides distinct electronic properties and reactivity compared to other boronic esters .
属性
IUPAC Name |
2-(3,5-dibromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBr2O2S/c1-9(2)10(3,4)15-11(14-9)8-6(12)5-7(13)16-8/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGWENYRRJXMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBr2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

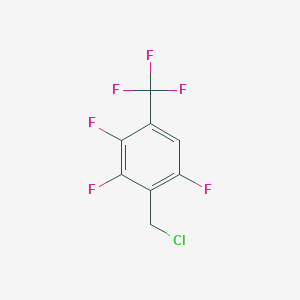


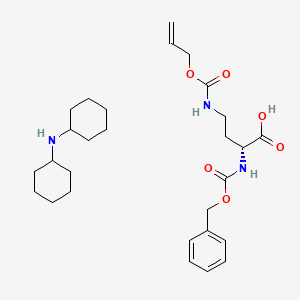




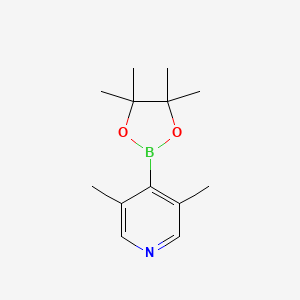


![1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione](/img/structure/B6342689.png)
